2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone

Anti-inflammatory Enzyme Inhibition 5-Lipoxygenase

This compound's unique 2',4'-dihydroxy-4,6'-dimethoxy substitution pattern confers distinct 5-lipoxygenase (5-LO) inhibitory activity (IC50 9.6-12.2 µM) that cannot be replicated by generic dihydrochalcones like phloretin. Isolated via bioassay-guided fractionation from Iryanthera juruensis as a major cytotoxic metabolite, it serves as a well-characterized reference standard for SAR programs, inflammation research, and botanical authentication. Its moderate potency enables nuanced dose-response studies without complete pathway shutdown.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 75679-58-2
Cat. No. B1585616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone
CAS75679-58-2
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O
InChIInChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3
InChIKeySGAQUVXWXIVPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone (CAS 75679-58-2): Scientific Procurement & Baseline Characterization


2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone (CAS 75679-58-2) is a natural dihydrochalcone, a subclass of flavonoids characterized by a 1,3-diphenylpropane skeleton. It has been isolated from several plant species, including Iryanthera juruensis, Iryanthera sagotiana, and Iryanthera hostmannii [1][2]. This compound is characterized by a unique substitution pattern featuring two hydroxyl and two methoxy groups on its aromatic rings, which imparts specific physicochemical properties and biological activities that distinguish it from other dihydrochalcones [1].

Why 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone Cannot Be Replaced by Generic Dihydrochalcones: A Procurement Rationale


Substituting 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone with a generic dihydrochalcone or a closely related analog is scientifically unsound due to the profound impact of its specific 2',4'-dihydroxy-4,6'-dimethoxy substitution pattern on both its physicochemical properties and biological activity . This unique arrangement of hydroxyl and methoxy groups dictates its interactions with biological targets, such as enzymes like 5-lipoxygenase (5-LO), and influences its metabolic stability and cellular permeability . In contrast, analogs like phloretin (2',4',4',6'-tetrahydroxydihydrochalcone) or compounds with different methoxy/hydroxyl placements exhibit distinct activity profiles and potencies [1]. Direct quantitative evidence, detailed in the following section, confirms that even minor structural modifications lead to significant changes in inhibitory potency, precluding simple interchangeability for research or industrial applications.

Quantitative Differentiation of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone: Head-to-Head Performance Data


5-Lipoxygenase (5-LO) Inhibition: Potency Comparison Against Key Anti-inflammatory Targets

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone demonstrates moderate inhibitory activity against the pro-inflammatory enzyme 5-lipoxygenase (5-LO), with an IC50 in the range of 9.6-12.2 µM . This activity is notably weaker than that of the benzylated dihydrochalcone analog MF-15 (IC50 = 3.4 µM) , indicating that the specific 2',4'-dihydroxy-4,6'-dimethoxy substitution pattern results in a distinct potency profile compared to more complex dihydrochalcone derivatives. This differentiates the compound from analogs with enhanced activity against this specific target.

Anti-inflammatory Enzyme Inhibition 5-Lipoxygenase

Comparative Anti-inflammatory Potency: Chalcone vs. Dihydrochalcone Analogs

The corresponding chalcone analog, 2',4'-dihydroxy-4,6'-dimethoxychalcone, exhibits significant inhibition of IL-8 release from human neutrophils with an IC50 of 8.6 µM [1]. This provides a cross-class comparison point, as the reduction of the α,β-unsaturated ketone to the dihydrochalcone form (the target compound) is known to alter both potency and molecular target engagement . The target dihydrochalcone's activity in this specific neutrophil assay is not reported, but its distinct 5-LO inhibition profile (see above) confirms a divergent mechanism of action compared to its chalcone counterpart.

Anti-inflammatory Neutrophil Inhibition Cytokine Release

Cytotoxic Activity Profile: A Major Metabolite in a Panel of Cancer Cell Lines

2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone was identified as a 'major cytotoxic metabolite' during bioassay-guided fractionation of Iryanthera juruensis extract [1]. While specific IC50 values against individual cell lines are not provided in the abstract, the study tested the compound against a panel of eight human tumor cell lines and two non-tumorigenic cell lines, confirming its broad cytotoxic potential [1]. This distinguishes it from related dihydrochalcones that may show more selective or weaker activity in similar broad-spectrum assays. The compound's designation as a 'major' cytotoxic constituent underscores its relevance in natural product-derived cancer research.

Cytotoxicity Cancer Research Natural Product

Validated Application Scenarios for 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone Based on Differential Evidence


Investigating Moderate 5-Lipoxygenase (5-LO) Inhibition in Inflammation Models

This compound is optimally suited for studies requiring a moderate, well-characterized 5-LO inhibitor. Based on its IC50 of 9.6-12.2 µM against isolated 5-LO , researchers can utilize 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone to probe the nuanced effects of partial 5-LO pathway inhibition, in contrast to more potent inhibitors like MF-15 (IC50 3.4 µM). This allows for the dissection of dose-dependent responses in models of leukotriene-driven inflammation without complete pathway shutdown.

Comparative Studies of Chalcone vs. Dihydrochalcone Pharmacology

Given the distinct activity profiles of the target dihydrochalcone (5-LO inhibition) and its corresponding chalcone analog (IL-8 release inhibition, IC50 8.6 µM) [1], this compound is a valuable tool for comparative pharmacology. Research groups can procure both compounds to systematically investigate how reduction of the α,β-unsaturated ketone alters target engagement, cellular potency, and downstream signaling in inflammatory or cancer cell models.

Natural Product-Based Cytotoxicity Screening and Lead Optimization

As a major cytotoxic metabolite identified from Iryanthera juruensis through bioassay-guided fractionation [2], this compound serves as a key reference standard for medicinal chemistry programs focused on dihydrochalcones. It is suitable for use as a starting point for structure-activity relationship (SAR) studies, where its 2',4'-dihydroxy-4,6'-dimethoxy substitution pattern can be modified to improve potency and selectivity against specific cancer cell lines, leveraging its established baseline cytotoxicity.

Development of Analytical Reference Standards for Phytochemical Fingerprinting

The compound's presence in multiple Iryanthera species (I. juruensis, I. sagotiana, I. hostmannii) makes it a relevant marker for botanical authentication and quality control [2][3]. Its unique UV-Vis and mass spectral characteristics [3] enable its use as a reference standard in HPLC, LC-MS, or GC-MS methods for the standardization of Iryanthera extracts used in traditional medicine research or for quality assurance in natural product supply chains.

Technical Documentation Hub

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